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Direct compression (DC) remains the most efficient and cost-effective method for tablet

manufacturing.[1][2] However, the success of DC is highly dependent on the physical and

mechanical properties of the excipients, such as good flowability and compressibility.[1][2]

Isomalt, a sugar substitute derived from sucrose, is a promising excipient for oral solid dosage

forms due to its non-cariogenic, low-glycemic, and non-hygroscopic nature.[3][4] While certain

grades of Isomalt are suitable for direct compression, its application can be limited by issues

such as lamination and sticking.[3][5]

Co-processing, a particle engineering technique that involves combining two or more

established excipients, offers a solution to overcome these limitations.[3][4] This approach

enhances the functionality of the excipients by improving flow properties, compressibility,

dilution potential, and reducing lubricant sensitivity, without significant chemical changes.[1][2]

[4] This document provides detailed application notes and protocols for the co-processing of

Isomalt with other excipients to develop superior directly compressible materials.

Rationale for Co-processing Isomalt
The primary objective of co-processing Isomalt is to enhance its physical and mechanical

properties for direct compression. The advantages of using co-processed Isomalt include:

Improved Flowability: Co-processing can modify the particle size and shape of Isomalt,

leading to better powder flow, which is crucial for high-speed tablet manufacturing.[1][2]
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Enhanced Compressibility and Tabletability: By incorporating other excipients, the

compaction behavior of Isomalt can be significantly improved, resulting in harder, less friable

tablets with reduced lamination and sticking issues.[3][5][6]

Increased Dilution Potential: Co-processed Isomalt can accommodate a higher proportion of

active pharmaceutical ingredients (APIs), including poorly compressible drugs, without

compromising tablet integrity.[1][2][5][6]

Multifunctionality: Co-processing can create a single excipient with multiple functionalities

(e.g., filler, binder, and disintegrant), simplifying formulation and manufacturing processes.[3]

Experimental Protocols
Protocol 1: Co-processing of Isomalt by Melt
Granulation
This protocol details the preparation of a co-processed excipient composed of Isomalt,

Polyethylene Glycol (PEG) 4000, and Crospovidone. This method has been shown to improve

the flowability and tabletability of Isomalt.[1][2]

Materials:

Isomalt (e.g., GalenIQ™ 721)

PEG 4000

Crospovidone

Active Pharmaceutical Ingredient (e.g., Paracetamol, Ascorbic Acid, etc. for dilution potential

studies)

Equipment:

Melt granulator or a suitable heating vessel with a stirrer

Sieves

Tapped density tester
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Flow rate tester

Tablet press (single-punch or rotary)

Hardness tester

Friability tester

Disintegration tester

Methodology:

Preparation of the Co-processed Excipient:

A formulation consisting of 45.8% Isomalt, 43.7% PEG 4000, and 10.5% Crospovidone is

prepared.[1][2]

The components are subjected to melt granulation at a constant temperature of 60°C.[1][2]

The resulting granular mass is then cooled and passed through appropriate sieves to

obtain a uniform particle size.

The prepared co-processed Isomalt should be stored in airtight containers.[1][2]

Characterization of the Co-processed Excipient:

Flow Properties: Evaluate the flowability of the co-processed Isomalt by measuring the

angle of repose, Carr's Index, and Hausner Ratio.[2] The flow rate through different orifice

diameters should also be determined.[1]

Packing Ability: The packing behavior can be assessed using the Kawakita equation by

measuring the tapped density.[1]

Particle Size and Morphology: Analyze the particle size distribution and surface

morphology using techniques like sieve analysis and Scanning Electron Microscopy

(SEM).

Evaluation of Tabletability and Dilution Potential:
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Tablet Preparation: Blend the co-processed Isomalt with a model drug (e.g., paracetamol)

at various concentrations (e.g., 20%, 30%, 40%).[1][2][5][6] Compress the blends into

tablets using a tablet press.

Tablet Characterization: Evaluate the prepared tablets for hardness, friability, and

disintegration time according to pharmacopeial standards.[3]

Heckel Analysis: To understand the compaction behavior, perform Heckel analysis to

determine the yield pressure of the co-processed material.[2]

Elastic Recovery: Measure the elastic recovery of the tablets to assess their compatibility.

[1][2]

Protocol 2: Co-processing of Isomalt by Fluid Bed
Granulation
This protocol describes the development of a co-processed excipient using Isomalt and

Microcrystalline Cellulose (MCC) with a binder solution in a fluid bed granulator.

Materials:

Isomalt (e.g., galenIQ® 800)

Microcrystalline Cellulose (e.g., Avicel® PH101)

Binder (e.g., Starch® 1500 or Plasdone® K-25)

Purified Water

Equipment:

Fluid bed granulator

Sieves

Tablet press

Tensile strength tester
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Methodology:

Preparation of the Co-processed Excipient:

Prepare different proportions of Isomalt and MCC (e.g., 60/40% and 70/30%).[7]

Prepare a binder solution using Starch® 1500 or Plasdone® K-25 in purified water.

Load the Isomalt and MCC mixture into the fluid bed granulator.

Granulate the powder blend by spraying the binder solution under controlled process

parameters (e.g., inlet air temperature, spray rate).

Dry the granulated product in the fluid bed to a desired moisture content.

Sieve the dried granules to obtain the desired particle size range.

Characterization of the Co-processed Excipient:

Particle Size Analysis: Determine the particle size distribution of the co-processed

granules.

Flow Velocity: Measure the flow rate of the co-processed excipient and compare it with the

individual raw materials.[7]

Deformation Pressure (Py): Apply the Heckel model to determine the deformation

pressure of the co-processed material.[7]

Evaluation of Tabletability:

Tablet Compression: Compress tablets from each co-processed formulation at different

compaction pressures.[7]

Tensile Strength Analysis: Measure the tensile strength of the prepared tablets and

analyze the behavior of the tensile strength curves as a function of compaction pressure.

[7]

Data Presentation
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Table 1: Comparison of Powder Properties of Isomalt
and Co-processed Isomalt

Parameter Isomalt
Physical
Mixture

Co-processed
Isomalt

Reference

Carr's Index (%) 9.43 ± 2.17 24.86 ± 0.23 9.203 ± 0.097 [2]

Hausner Ratio 1.10 ± 0.026 1.33 ± 0.004 1.10 ± 0.0011 [2]

Yield Pressure

(MPa)
Lower Higher

Lower than

Physical Mixture
[2]

Note: The physical mixture consists of a simple blend of Isomalt, PEG 4000, and

Crospovidone.[1]

Table 2: Dilution Potential of Co-processed Isomalt with
Various Drugs

Model Drug
Dilution Potential
with Isomalt

Dilution Potential
with Co-processed
Isomalt

Reference

Paracetamol 20% 40% [1][2][5][6]

Ascorbic Acid - 40% [5][6]

Nimesulide - 40% [5][6]

Mefenamic Acid - 30% [5][6]

Aspirin - 30% [5][6]

Visualizations
Diagram 1: Experimental Workflow for Co-processing of
Isomalt via Melt Granulation
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Caption: Workflow for Melt Granulation Co-processing.

Diagram 2: Logical Relationship of Co-processing on
Excipient and Tablet Properties
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Caption: Impact of Co-processing on Tablet Quality.

Conclusion
Co-processing of Isomalt with other excipients is a highly effective strategy to develop

multifunctional, high-performance materials for direct compression. The methodologies outlined

in these application notes provide a framework for researchers and formulation scientists to

enhance the tabletability of Isomalt, leading to the development of robust and high-quality solid

oral dosage forms. The improved powder properties and increased dilution potential of co-
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processed Isomalt make it a valuable tool for overcoming challenges in tablet manufacturing,

particularly for poorly compressible active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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